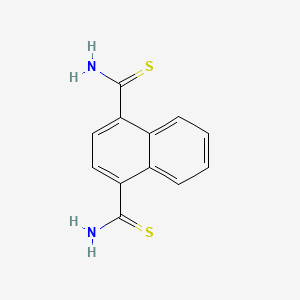

Naphthalene-1,4-dithiocarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene-1,4-dithiocarboxamide , also known as 1,4-Naphthalenedicarbothioamide , is a chemical compound with the empirical formula C12H10N2S2 . It is a solid substance with a melting point range of 271-291°C . The compound’s molecular structure consists of a naphthalene core with two thioamide functional groups attached at positions 1 and 4.

Aplicaciones Científicas De Investigación

Applications in Material Science and Chemistry

Naphthalene-1,4-dithiocarboxamide and related compounds, such as naphthalene diimides (NDIs), have seen significant developments in material science and chemistry. NDIs are utilized in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, and as gelators for sensing aromatic systems. They also find application in catalysis through anion-π interactions and NDI intercalations with DNA for medicinal applications. Further, these compounds are instrumental in the field of core-substituted naphthalene diimides (cNDIs), impacting areas such as artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Biodegradation Research

Stable isotope probing (SIP) in combination with advances in genomics and analytical chemistry is making significant progress in biodegradation research, especially in understanding the degradation of compounds like naphthalene. This method has been effectively used to determine the primary members of complex communities responsible for naphthalene catabolism in situ, providing valuable insights into microbial environments (Wackett, 2004).

Applications in Polymer Science

In the field of polymer science, naphthalene diimide (NDI) copolymers have emerged as attractive n-type materials for use in organic electronic devices. The electron mobilities of these materials, such as the novel material PNDI-3Th, are commendable. By varying the number of thiophene units within the polymer backbone, these compounds exhibit improved crystallinity and macromolecular order, significantly impacting organic field effect transistor (OFET) performance (Durban et al., 2010).

Photophysical Properties and Applications

Recent advances in naphthalene diimide chemistry have led to the development of molecules with improved optical properties. These compounds are highly fluorescent and can be further functionalized, making them useful in various applications that utilize fluorescence as an information readout. The use of naphthalene diimides in fundamental photophysical studies and practical applications, such as in chemistry, biology, and medicine, highlights their versatility and importance (Maniam et al., 2019).

Propiedades

IUPAC Name |

naphthalene-1,4-dicarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c13-11(15)9-5-6-10(12(14)16)8-4-2-1-3-7(8)9/h1-6H,(H2,13,15)(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVWFHNLLYPEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=S)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,4-dithiocarboxamide | |

CAS RN |

1347815-21-7 |

Source

|

| Record name | 1347815-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)

![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)

![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)

![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)